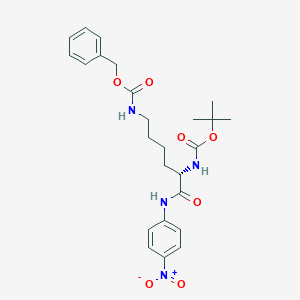

Boc-lys(Z)-pna

描述

“Boc-lys(Z)-pna” refers to Nα-Boc-Nε-Cbz-L-lysine, also known as Nα-Boc-Nε-Z-L-lysine12. It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains12.

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O3. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used3. The Boc group is stable towards most nucleophiles and bases3.

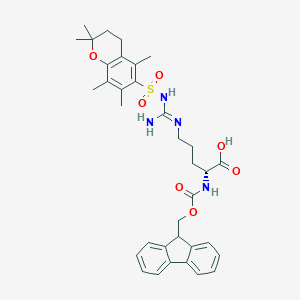

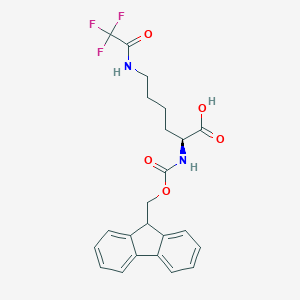

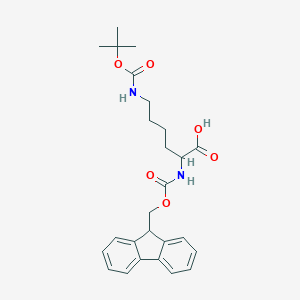

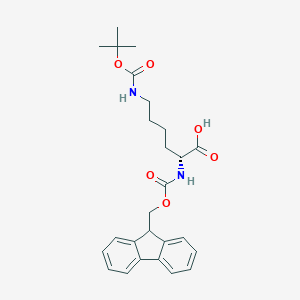

Molecular Structure Analysis

The molecular formula of “Boc-lys(Z)-pna” is C19H28N2O62. The molecular weight is 380.442.

Chemical Reactions Analysis

The Boc group in “Boc-lys(Z)-pna” is stable towards most nucleophiles and bases3. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible3.

Physical And Chemical Properties Analysis

“Boc-lys(Z)-pna” appears as a white crystalline powder5. It is soluble in MeOH or AcOH5. The melting point ranges from 73 to 83 °C5.

科学研究应用

“Boc-lys(Z)-pna” is a type of protected amino acid used in peptide synthesis . Here are some potential applications based on the information available:

-

Peptide Synthesis

- Boc-lys(Z)-pna is used in the synthesis of peptides . The “Boc” (tert-butoxycarbonyl) and “Z” (benzyloxycarbonyl) groups are protecting groups used in peptide synthesis to prevent unwanted side reactions .

- The specific methods of application or experimental procedures would depend on the specific peptide being synthesized. Generally, this involves adding the protected amino acid to a peptide chain in a process known as coupling, followed by deprotection to remove the protecting groups .

- The outcome of this process is the synthesis of a specific peptide, which can be used in various biochemical and biomedical research applications .

-

Dual Protection of Amino Functions

- Boc-lys(Z)-pna can be used in the dual protection of amino functions . This involves the use of two Boc groups for the protection of amines and amides .

- The methods of application would involve the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- The outcome of this process could be products with facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

-

Synthesis of Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimers

- Boc-lys(Z)-pna could potentially be used in the synthesis of epsilon-poly-L-lysine (EPL) and L-lysine-based dendrimers .

- The methods of application would involve the synthesis of these polymers using Boc-lys(Z)-pna as a starting material .

- The outcome of this process could be the development of new polymers with potential applications in various biomedical fields .

-

Binding of AcH to Proteins

- Boc-lys(Z)-pna is a protected analogue of a major amino acid participating in the binding of AcH to proteins .

- The methods of application would involve the use of Boc-lys(Z)-pna in reactions involving the binding of AcH to proteins .

- The outcome of this process could be the formation of protein complexes with bound AcH .

安全和危害

未来方向

The future of “Boc-lys(Z)-pna” lies in the development of highly selective prodrugs for cancer therapy89. By coupling an acetylated lysine group to a cytotoxic agent, a masked cytotoxic agent is created, which is serially activated by HDAC and an endogenous protease that remove the acetyl group first and then the unacetylated lysine group9. This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development9.

属性

IUPAC Name |

benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLJZTUHLDXXAK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-lys(Z)-pna | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

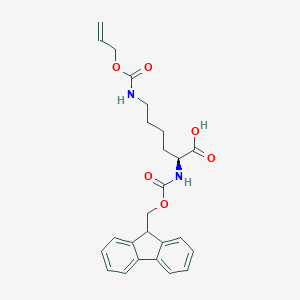

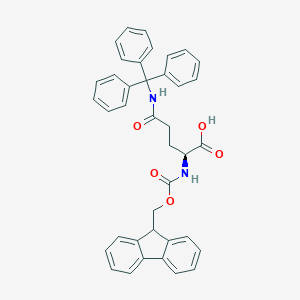

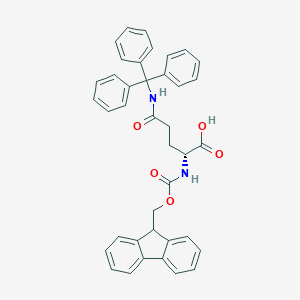

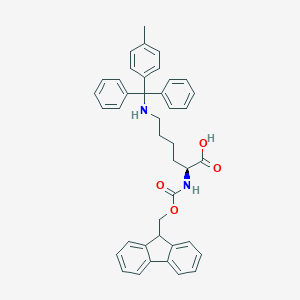

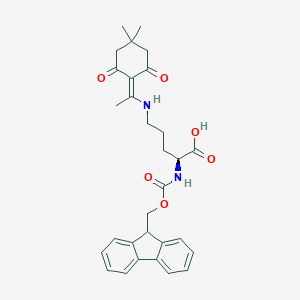

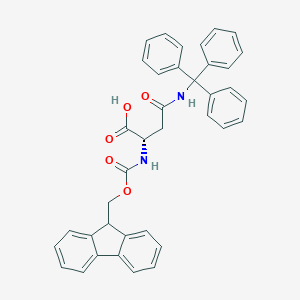

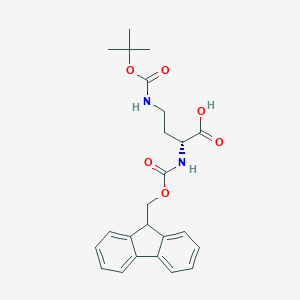

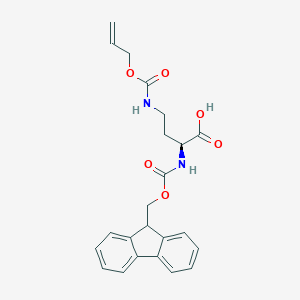

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。